(5-bromo-2-methoxyphenyl)(imino)(trifluoromethyl)-lambda6-sulfanone
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Overview
Description
(5-bromo-2-methoxyphenyl)(imino)(trifluoromethyl)-lambda6-sulfanone is a complex organic compound characterized by the presence of bromine, methoxy, imino, and trifluoromethyl groups attached to a lambda6-sulfanone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-bromo-2-methoxyphenyl)(imino)(trifluoromethyl)-lambda6-sulfanone typically involves multiple steps, starting with the preparation of the 5-bromo-2-methoxyphenyl precursor. This precursor can be synthesized through the bromination of 2-methoxyphenol, followed by further functionalization to introduce the imino and trifluoromethyl groups. The final step involves the formation of the lambda6-sulfanone core under specific reaction conditions, such as the use of strong oxidizing agents and controlled temperatures .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This often requires the use of advanced equipment and techniques, such as continuous flow reactors and high-performance liquid chromatography (HPLC) for purification.
Chemical Reactions Analysis
Types of Reactions
(5-bromo-2-methoxyphenyl)(imino)(trifluoromethyl)-lambda6-sulfanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under the influence of strong oxidizing agents.
Reduction: Reduction reactions can convert the imino group to an amine, altering the compound’s properties.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
(5-bromo-2-methoxyphenyl)(imino)(trifluoromethyl)-lambda6-sulfanone has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of (5-bromo-2-methoxyphenyl)(imino)(trifluoromethyl)-lambda6-sulfanone involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to bind to specific sites, altering the activity of the target molecule. This can lead to changes in biological pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
(5-bromo-2-methoxyphenyl)amine: Similar structure but lacks the imino and trifluoromethyl groups.
(5-bromo-2-methoxyphenyl)sulfone: Contains a sulfone group instead of the lambda6-sulfanone core.
(5-bromo-2-methoxyphenyl)trifluoromethyl: Lacks the imino group.
Uniqueness
(5-bromo-2-methoxyphenyl)(imino)(trifluoromethyl)-lambda6-sulfanone is unique due to the combination of its functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
2770358-79-5 |
---|---|
Molecular Formula |
C8H7BrF3NO2S |
Molecular Weight |
318.1 |
Purity |
95 |
Origin of Product |
United States |
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